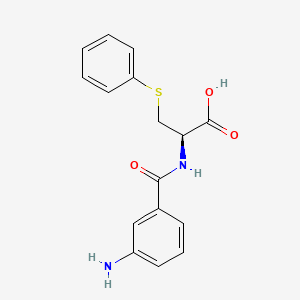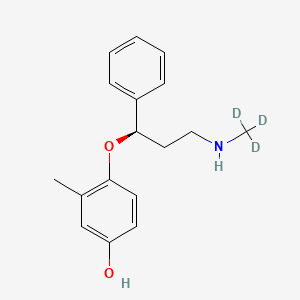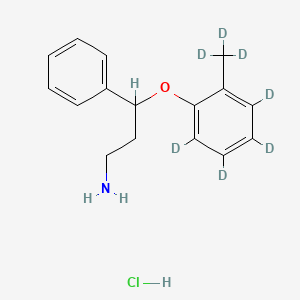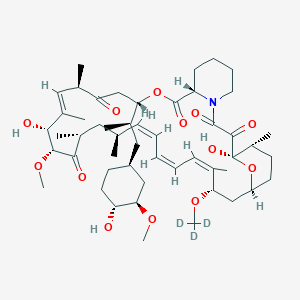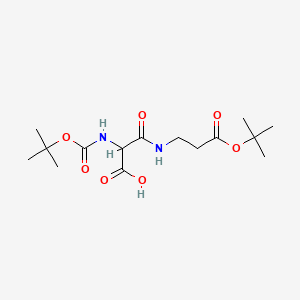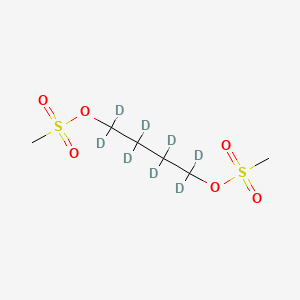
Busulfan-d8
Descripción general
Descripción
- Provoca daño en el ADN al crear enlaces cruzados entre las cadenas de ADN y las proteínas, lo que finalmente interrumpe los procesos celulares.
- El busulfán es inmunosupresor y mieloablativo, lo que significa que suprime el sistema inmunitario y ataca las células de la médula ósea.
Busulfán-d8:
Busulfán: en sí mismo es un agente alquilante antineoplásico efectivo que se utiliza en el tratamiento del cáncer.
Métodos De Preparación
Rutas sintéticas: El busulfán-d8 se puede sintetizar mediante métodos de intercambio de deuterio, donde los átomos de deuterio reemplazan a los átomos de hidrógeno en el busulfán.
Condiciones de reacción: Las condiciones específicas dependen de la ruta sintética elegida, pero el intercambio de deuterio generalmente ocurre en presencia de reactivos deuterados o disolventes deuterados.
Producción industrial: El busulfán-d8 no se produce comúnmente a nivel industrial; se utiliza principalmente como un estándar interno en ensayos basados en espectrometría de masas.
Análisis De Reacciones Químicas
Reacciones: El busulfán-d8 no experimenta reacciones químicas extensas en sí mismo; su función principal es como una herramienta analítica.
Reactivos comunes: Los disolventes deuterados (por ejemplo, dimetilsulfóxido deuterado, DMSO-d6) se utilizan durante la síntesis y el análisis.
Productos principales: Dado que el busulfán-d8 no participa directamente en las reacciones, no produce productos principales.
Aplicaciones Científicas De Investigación
Química: El busulfán-d8 sirve como un estándar interno para cuantificar los niveles de busulfán en muestras biológicas utilizando espectrometría de masas.
Biología: Ayuda en los estudios farmacocinéticos y la investigación del metabolismo de los fármacos.
Medicina: El uso del busulfán-d8 es principalmente en laboratorios clínicos para la monitorización terapéutica de fármacos.
Industria: Si bien no se utiliza directamente en la industria, su aplicación respalda indirectamente el desarrollo de fármacos y la evaluación de la seguridad.
Mecanismo De Acción
- El busulfán ejerce sus efectos mediante:
Enlaces cruzados de ADN: Forma enlaces covalentes entre las cadenas de ADN, interrumpiendo la replicación y la transcripción.
Inhibición de la tioredoxina reductasa: El busulfán inhibe esta enzima, afectando el equilibrio redox.
Inducción de apoptosis: Activa las vías de muerte celular programada.
Comparación Con Compuestos Similares
Singularidad: La singularidad del busulfán-d8 radica en su etiquetado con deuterio, que permite una cuantificación precisa.
Compuestos similares: Otros agentes alquilantes como la ciclofosfamida y la melfalán están relacionados estructuralmente pero carecen de etiquetado con deuterio.
Recuerde que el busulfán-d8 es principalmente una herramienta de investigación, que ayuda en la cuantificación precisa en lugar de su uso terapéutico directo. ¡Si necesita más información o tiene más preguntas, no dude en preguntar! .
Propiedades
IUPAC Name |
(1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfonyloxybutyl) methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-6H2,1-2H3/i3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVZYZSDYWQREU-SQUIKQQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OS(=O)(=O)C)C([2H])([2H])OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661835 | |
| Record name | (~2~H_8_)Butane-1,4-diyl dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116653-28-2 | |
| Record name | (~2~H_8_)Butane-1,4-diyl dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Oxepino[4,5-B]pyridine](/img/structure/B562886.png)
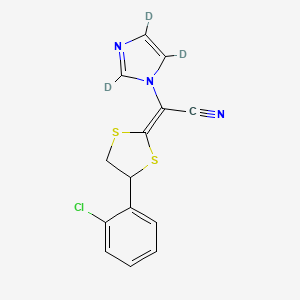

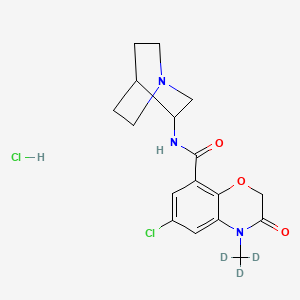
![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',24-dihydroxy-21-methoxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B562893.png)

